Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate

Glutamate Receptor Pharmacology Kainate Receptor Metabotropic Glutamate Receptor

For SAR campaigns requiring precise (2S,4R) stereochemistry for KA receptor ligands (IC₅₀ 35 nM for derivative 4E). Not the (2S,4S) isomer. Rigid pyrrolidinone core with defined χ1/χ2 angles enables rational peptidomimetic design. N-Boc and methyl ester handle stable under standard conditions. Essential for glutamate receptor subtype selectivity studies.

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
CAS No. 196394-49-7
Cat. No. B018282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate
CAS196394-49-7
Synonyms(2S-trans)-4-Methyl-5-oxo-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester; 
Molecular FormulaC12H19NO5
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC1CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC
InChIInChI=1S/C12H19NO5/c1-7-6-8(10(15)17-5)13(9(7)14)11(16)18-12(2,3)4/h7-8H,6H2,1-5H3/t7-,8+/m1/s1
InChIKeyYTLCHNBFNGFDSD-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate (CAS 196394-49-7): Procurement-Grade Chiral Pyroglutamate for Peptidomimetic Synthesis


Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate (CAS 196394-49-7) is a chiral N-Boc-protected 4-methylpyroglutamate derivative, classified as a constrained amino acid building block [1]. The compound features a rigid pyrrolidinone core with defined (2S,4R) stereochemistry, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester, yielding a molecular formula of C₁₂H₁₉NO₅ and a molecular weight of 257.28 g/mol . Its primary utility lies in peptidomimetic design and the stereoselective synthesis of conformationally restricted glutamate analogues [1].

Why Methyl (2S,4R)-1-Boc-4-methylpyroglutamate Cannot Be Replaced by Generic Pyroglutamates


Generic substitution of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate with unsubstituted pyroglutamates or alternative diastereomers (e.g., the (2S,4S) isomer) is scientifically unsound due to profound differences in conformational preference and biological target engagement. The (2S,4R) stereochemistry at the C4-methyl position dictates a specific spatial orientation that directly translates to distinct pharmacological profiles at ionotropic glutamate receptors [1]. Furthermore, the 4-methyl substituent introduces critical steric constraint into the pyrrolidinone ring, altering backbone dihedral angles and limiting conformational flexibility compared to non-methylated Boc-pyroglutamates [2]. These structural distinctions are not cosmetic; they fundamentally alter the compound's utility as a building block for structure-activity relationship (SAR) studies and as a precursor to receptor-selective probes.

Methyl (2S,4R)-1-Boc-4-methylpyroglutamate: Quantitative Differentiation Evidence for Scientific Procurement


Receptor Subtype Selectivity: (2S,4R)-4-Methylglutamic Acid (4E) Exhibits Exclusive KA Receptor Activity Versus mGluR1-Preferring (2S,4S) Isomer (4T)

The biological activity of the target compound's deprotected analogue, (2S,4R)-4-methylglutamic acid (designated 4E), was directly compared with its (2S,4S) diastereomer (designated 4T) at cloned glutamate receptor subtypes [1]. While the (2S,4S) isomer (4T) was a potent agonist at the metabotropic glutamate receptor mGluR1, the (2S,4R) isomer (4E) exhibited exceptional and exclusive selectivity for the ionotropic kainate (KA) receptor subtype [1].

Glutamate Receptor Pharmacology Kainate Receptor Metabotropic Glutamate Receptor Stereochemical SAR

Commercial Purity Specification: (2S,4R) Isomer Offers Higher Minimum Purity (98.0%) Compared to (2S,4S) Isomer (95.0%)

Commercially available lots of the target (2S,4R) compound are specified at a minimum purity of 98.0% [1]. In contrast, the (2S,4S) diastereomer (CAS 196394-48-6) is frequently offered at a lower minimum purity specification of 95.0% .

Analytical Chemistry Quality Control Chiral Purity Procurement Specification

Conformational Restriction: 4-Methyl Substitution Imparts Rigidity Critical for Peptidomimetic Design

The 4-methyl substituent on the pyrrolidinone ring introduces significant steric constraint, limiting the conformational flexibility of the backbone [1]. Molecular modeling and NMR studies confirm that this substitution alters the population of χ1 and χ2 torsion angles compared to non-methylated pyroglutamates, directly impacting the spatial presentation of pharmacophoric groups [1].

Peptidomimetics Conformational Analysis Molecular Modeling Drug Design

Synthetic Utility: Direct Precursor to (2S,4R)-4-Methylglutamic Acid, a High-Affinity Kainate Receptor Ligand

Deprotection of Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate yields (2S,4R)-4-methylglutamic acid (4E) [1]. This free amino acid has been characterized as a high-affinity and selective ligand for the kainate (KA) receptor subtype, with an IC₅₀ of 35 nM [2].

Synthetic Methodology Kainate Receptor Glutamate Analogue Medicinal Chemistry

Optimal Research Applications for Methyl (2S,4R)-1-Boc-4-methylpyroglutamate Based on Verified Differentiation


Stereoselective Synthesis of Kainate (KA) Receptor Probes and Ligands

This compound is the optimal choice for the synthesis of (2S,4R)-4-methylglutamic acid (4E), a high-affinity (IC₅₀ = 35 nM) and selective KA receptor ligand [1]. Procurement is indicated for any medicinal chemistry or neuropharmacology program requiring a chiral building block to generate KA-selective pharmacological tools or to conduct SAR studies differentiating ionotropic KA from metabotropic mGluR1 activity [2].

Design and Synthesis of Conformationally Constrained Peptidomimetics

The rigid pyrrolidinone core, enforced by the 4-methyl substituent, makes this compound a preferred building block for designing peptidomimetics with restricted backbone conformations [1]. This application is directly supported by conformational analysis data showing altered χ1/χ2 torsion angle distributions, enabling the rational design of molecules with predefined secondary structure elements [1].

Stereochemical Structure-Activity Relationship (SAR) Studies on Glutamate Receptors

Due to the stark contrast in receptor subtype selectivity between the (2S,4R) and (2S,4S) isomers [1], this compound is essential for SAR campaigns investigating the stereochemical determinants of glutamate receptor subtype activation. Substitution with the (2S,4S) isomer would fundamentally alter the biological readout, confounding SAR interpretation [1].

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